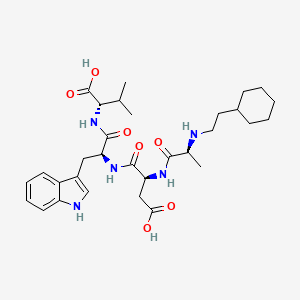
Sakura-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sakura-6: is a synthetic peptide known for its role as a promoter of the interaction between the serotonin transporter and neuronal nitric oxide synthase
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sakura-6 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
化学反応の分析
Types of Reactions: Sakura-6 primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions, such as:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol for reduction reactions.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.
科学的研究の応用
Sakura-6 has several significant applications in scientific research:
Neuroscience: It is used to study the interaction between the serotonin transporter and neuronal nitric oxide synthase, which has implications for understanding depression and other mood disorders.
Pharmacology: Researchers use this compound to explore new therapeutic targets for antidepressants.
Biochemistry: It serves as a model compound for studying peptide interactions and protein binding.
Medical Research:
作用機序
Sakura-6 promotes the interaction between the serotonin transporter and neuronal nitric oxide synthase. This interaction leads to a reduction in the activity of the serotonin transporter on the cell surface, resulting in decreased serotonin reuptake. The compound also increases the formation of the serotonin transporter and neuronal nitric oxide synthase complex, which has been shown to induce depression-like behavior in animal models.
類似化合物との比較
Serotonin Transporter Inhibitors: Compounds like fluoxetine and sertraline also target the serotonin transporter but do so by inhibiting its function rather than promoting interactions.
Neuronal Nitric Oxide Synthase Inhibitors: Compounds like 7-nitroindazole inhibit neuronal nitric oxide synthase but do not promote interactions with the serotonin transporter.
Uniqueness: Sakura-6 is unique in its ability to promote the interaction between the serotonin transporter and neuronal nitric oxide synthase, leading to a distinct mechanism of action compared to other compounds targeting these proteins.
特性
分子式 |
C31H45N5O7 |
|---|---|
分子量 |
599.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1 |
InChIキー |
XLTJIDLKXSSWKU-MUSDWVDSSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


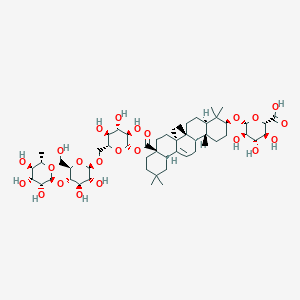

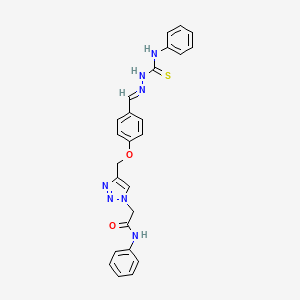



![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
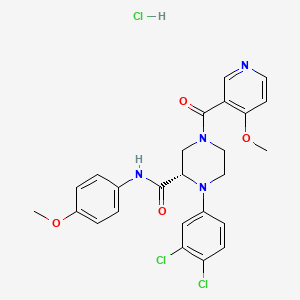


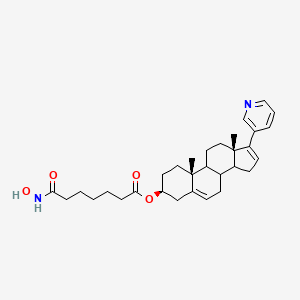
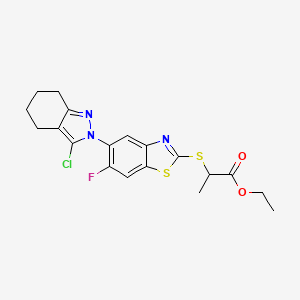
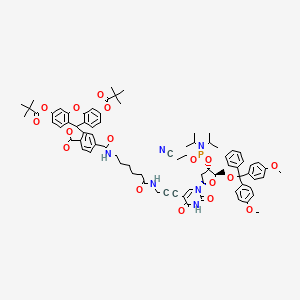
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
